Meta-Substitution Confers ~15% Lower Lipophilicity vs. Para and Ortho Regioisomers
The meta-substituted target compound exhibits an XLogP3-AA of 2.9, compared to a LogP of 3.42 for both the para-substituted (CAS 1270175-36-4) and ortho-substituted (CAS 953747-22-3) regioisomers [1]. This represents a lipophilicity reduction of approximately 0.52 log units, equivalent to a ~3.3-fold lower octanol-water partition coefficient. In lead optimization, a ΔlogP of 0.5 units is considered a meaningful difference that can influence aqueous solubility, plasma protein binding, and CYP450-mediated metabolism [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.9 (PubChem computed) |
| Comparator Or Baseline | Para isomer (CAS 1270175-36-4): LogP 3.42; Ortho isomer (CAS 953747-22-3): LogP 3.42 |
| Quantified Difference | ΔLogP = -0.52 (target vs. both para and ortho isomers); ~3.3-fold lower partition coefficient |
| Conditions | Computed logP values from XLogP3 (PubChem) and LeYan supplier database |
Why This Matters
Lower lipophilicity for the meta isomer may translate into superior aqueous solubility and reduced non-specific protein binding, key parameters for fragment-based drug discovery and biochemical assay development.
- [1] PubChem. (2024). (1R)-1-(3-Cyclopentyloxyphenyl)propylamine. XLogP3-AA: 2.9. CID 68383225. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. General principle: ΔlogP ≥ 0.5 considered significant for ADME endpoints. View Source
